(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
5-[(1S)-1-aminoethyl]-2-methoxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZKGYFIULXBOT-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
step-by-step synthesis protocol for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
Application Note: Step-by-Step Synthesis Protocol for (S)-5-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride
Introduction & Strategic Rationale
The synthesis of enantiopure 1-arylethylamines is a critical operation in pharmaceutical development, as this pharmacophore is ubiquitous in modern therapeutics. The target compound, (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride , presents a unique synthetic challenge due to the presence of an electron-donating methoxy group, a carboxylic acid, and a chiral primary amine.
To ensure maximum yield and stereochemical purity, this protocol avoids direct Friedel-Crafts acylation on 2-methoxybenzoic acid, which often yields intractable regioisomeric mixtures. Instead, we utilize a highly controlled, self-validating five-step sequence:
-
Regioselective Scaffold Construction: Starting from commercially available 5-acetylsalicylic acid, global methylation followed by selective ester hydrolysis cleanly provides the 5-acetyl-2-methoxybenzoic acid framework [1].
-
Chiral Auxiliary Condensation: We employ Ellman’s chiral auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide, utilizing Ti(OEt)₄ as both a Lewis acid and water scavenger to force the challenging ketimine condensation to completion [2].
-
Diastereoselective Reduction: Sodium borohydride (NaBH₄) reduction of the (R)-sulfinyl imine is highly predictable. The bulky tert-butyl group shields the Si-face of the imine, directing hydride attack exclusively to the Re-face, thereby establishing the (S)-stereocenter.
-
Global Deprotection: Acidic solvolysis simultaneously cleaves the sulfinyl group and precipitates the target as a highly stable, analytically pure hydrochloride salt.
Synthetic Workflow
Synthetic workflow for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride.
Step-by-Step Experimental Protocols
Step 3.1: Synthesis of Methyl 5-acetyl-2-methoxybenzoate
Causality: Potassium carbonate (K₂CO₃) is basic enough to deprotonate both the phenol and the carboxylic acid, allowing methyl iodide (MeI) to alkylate both positions in a single pot, avoiding the need for separate protection steps [1].
-
Charge a round-bottom flask with 5-acetylsalicylic acid (10.0 g, 55.5 mmol), anhydrous K₂CO₃ (19.2 g, 138.8 mmol, 2.5 eq.), and anhydrous DMF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add methyl iodide (8.6 mL, 138.8 mmol, 2.5 eq.) dropwise over 15 minutes.
-
Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 4 hours.
-
Workup: Pour the mixture into ice water (300 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a white solid.
Step 3.2: Synthesis of 5-Acetyl-2-methoxybenzoic Acid
Causality: The methyl ester is selectively hydrolyzed over the aryl methoxy ether because aliphatic esters are highly susceptible to nucleophilic attack by hydroxide, whereas aryl ethers are entirely inert under these conditions.
-
Dissolve the crude methyl 5-acetyl-2-methoxybenzoate in a 1:1 mixture of THF and H₂O (100 mL).
-
Add NaOH (4.4 g, 111.0 mmol, 2.0 eq.) and stir at room temperature for 2 hours.
-
Workup: Concentrate the mixture slightly to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 2M HCl.
-
Extract the precipitated product with Ethyl Acetate (3 × 100 mL). Dry over Na₂SO₄ and concentrate to afford 5-acetyl-2-methoxybenzoic acid.
Step 3.3: Condensation with (R)-tert-Butanesulfinamide
Causality: Ketones are notoriously resistant to imine condensation. Titanium(IV) ethoxide (Ti(OEt)₄) acts as a potent Lewis acid to activate the carbonyl carbon and simultaneously reacts with the generated water to form insoluble TiO₂, driving the equilibrium forward [2].
-
In a flame-dried flask under nitrogen, dissolve 5-acetyl-2-methoxybenzoic acid (5.0 g, 25.7 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (3.7 g, 30.8 mmol, 1.2 eq.) in anhydrous THF (50 mL).
-
Add Ti(OEt)₄ (10.8 mL, 51.4 mmol, 2.0 eq.) in one portion.
-
Heat the reaction to 70 °C (reflux) for 12 hours.
-
Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of TiO₂ will form.
-
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.
-
Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the (R)-sulfinyl imine.
Step 3.4: Diastereoselective Reduction
Causality: Lowering the temperature to -50 °C locks the conformation of the sulfinyl imine. The steric bulk of the tert-butyl group blocks the Si-face, ensuring that the hydride from NaBH₄ attacks exclusively from the Re-face, yielding the desired (S)-amine configuration [2].
-
Dissolve the (R)-sulfinyl imine (5.0 g, 16.8 mmol) in anhydrous THF (60 mL) under nitrogen.
-
Cool the solution to -50 °C using a dry ice/acetone bath.
-
Add NaBH₄ (1.9 g, 50.4 mmol, 3.0 eq.) in small portions.
-
Stir the reaction at -50 °C for 4 hours, monitoring by TLC or LC-MS until the imine is fully consumed.
-
Workup: Quench the reaction slowly with saturated aqueous NH₄Cl (20 mL) at -50 °C, then allow it to warm to room temperature.
-
Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield the (S,R)-sulfinamide intermediate.
Step 3.5: Acidic Cleavage and Salt Formation
Causality: The sulfinyl group is highly acid-labile. Using anhydrous HCl in 1,4-dioxane cleanly cleaves the auxiliary without risking hydrolysis of the carboxylic acid, while simultaneously precipitating the target compound as a highly pure hydrochloride salt.
-
Dissolve the crude (S,R)-sulfinamide in anhydrous MeOH (10 mL).
-
Add 4M HCl in 1,4-dioxane (21.0 mL, 84.0 mmol, 5.0 eq.) dropwise at room temperature.
-
Stir for 1 hour. The cleavage of the sulfinyl group generates a volatile byproduct (sulfinyl chloride/methyl propene derivatives).
-
Workup: Add cold diethyl ether (50 mL) to the reaction mixture to fully precipitate the product.
-
Filter the white precipitate, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to afford (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride .
Quantitative Data Summary
| Step | Transformation | Reagents | Temp (°C) | Time (h) | Expected Yield (%) | Stereochemical Purity |
| 1 | Methylation | MeI (2.5 eq), K₂CO₃ (2.5 eq) | 20–25 | 4 | 92–95% | N/A |
| 2 | Hydrolysis | NaOH (2.0 eq), THF/H₂O | 20–25 | 2 | 88–90% | N/A |
| 3 | Imine Condensation | (R)-t-BuSONH₂ (1.2 eq), Ti(OEt)₄ (2.0 eq) | 70 | 12 | 75–80% | N/A |
| 4 | Asymmetric Reduction | NaBH₄ (3.0 eq), THF | -50 | 4 | 85–88% | >96% de |
| 5 | Deprotection | 4M HCl in Dioxane (5.0 eq) | 20–25 | 1 | 90–95% | >99% ee (after trituration) |
Stereochemical Control Mechanism
Stereochemical control model for NaBH4 reduction of (R)-sulfinyl imines.
References
- Title: US Patent 8097759B2 - Inflammatory cytokine release inhibitor Source: Google Patents URL
-
Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (American Chemical Society) URL:[Link]
Application Note: Chiral HPLC Method Development for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Intermediates Analyte: (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride (Zwitterionic, Primary Amine)
Physicochemical Profiling & Chromatographic Challenges
Developing a chiral high-performance liquid chromatography (HPLC) method for 5-(1-aminoethyl)-2-methoxybenzoic acid hydrochloride requires navigating several distinct physicochemical hurdles.
-
Amphoteric/Zwitterionic Nature: The molecule contains both a basic primary amine (at the chiral center) and an acidic carboxylic acid. Depending on the mobile phase pH, it can exist as a cation, anion, or zwitterion.
-
Salt Form: As a hydrochloride salt, the analyte is highly polar. Traditional Normal Phase (NP) chiral chromatography (e.g., Hexane/Isopropanol) will inevitably fail due to severe insolubility, leading to column precipitation and completely distorted peak shapes[1].
-
Chiral Center Proximity: The stereogenic center is located directly at the 1-aminoethyl group. Therefore, the chiral stationary phase (CSP) must interact intimately with the primary amine to achieve enantiorecognition.
Causality in Method Design: Because of these factors, method development must abandon traditional NP screening and immediately pivot to Polar Ionic Mode (PIM) , Aqueous Reversed-Phase , or Zwitterionic/Ion-Exchange modes[2]. The mobile phase must provide efficient solvation for all ionized species while simultaneously promoting the specific non-covalent interactions (hydrogen bonding, steric hindrance, ion-pairing) required for chiral discrimination.
Chiral Stationary Phase (CSP) Selection Rationale
Based on the structural motifs of the analyte, three primary CSP classes are theoretically viable. We prioritize them based on interaction mechanisms:
A. Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+) and ZWIX(-))
Mechanism: ZWIX columns are synthesized by fusing Cinchona alkaloids (quinine or quinidine) with an aminosulfonic acid (e.g., trans-2-aminocyclohexanesulfonic acid)[3]. This creates a surface with both anion- and cation-exchange sites. Why it works here: The chiral selector separates zwitterionic molecules via a synergistic double ion-pairing mechanism [4]. The sulfonic acid on the CSP interacts with the analyte's protonated primary amine, while the quinuclidinium nitrogen on the CSP interacts with the analyte's carboxylate. Furthermore, ZWIX(+) and ZWIX(-) act as pseudo-enantiomers; if the (R)-enantiomer elutes first on ZWIX(+), switching to ZWIX(-) will reverse the elution order, which is a critical self-validating tool for trace impurity analysis[5][6].
B. Crown Ether CSPs (e.g., CHIRALPAK® CR-I)
Mechanism: Crown ether phases (containing 18-crown-6 ether motifs) are highly specific for primary amines[7]. Why it works here: The protonated primary amine ( −NH3+ ) of the analyte anchors inside the crown ether cavity via three +N−H⋯O hydrogen bonds[8]. This requires a highly acidic mobile phase (pH < 2.0) to ensure the amine is fully protonated and the carboxylic acid is fully suppressed (unionized), preventing secondary repulsive interactions.
C. Polysaccharide CSPs in Polar Ionic Mode (PIM)
Mechanism: Derivatized amylose or cellulose (e.g., CHIRALPAK® IG or AD-H) used with 100% polar organic solvents (Methanol or Acetonitrile) containing both acidic and basic additives. Why it works here: The additives (e.g., 0.1% TFA and 0.1% DEA) neutralize the zwitterionic charges, allowing the analyte to interact with the polysaccharide carbamate linkages via standard hydrogen bonding and dipole-dipole interactions without peak tailing[2].
Method Development Workflow & Decision Tree
Caption: Decision tree for chiral HPLC method development of zwitterionic primary amines.
Step-by-Step Experimental Protocol
The following protocol outlines the optimized screening and validation workflow, prioritizing the Zwitterionic (ZWIX) approach due to its superior mass-spec compatibility and high resolution for amphoteric compounds[5].
Phase 1: Mobile Phase Preparation (ZWIX Protocol)
Causality: Methanol is an essential protic solvent for ZWIX columns to facilitate the ion-exchange equilibria[5]. The ratio of Formic Acid to Diethylamine (DEA) dictates the apparent pH ( pHa ) in the organic layer, ensuring the analyte remains zwitterionic.
-
Measure 750 mL of HPLC-grade Methanol and 250 mL of HPLC-grade Acetonitrile.
-
Add 1.88 mL of Formic acid (approx. 50 mM final concentration).
-
Add 2.58 mL of Diethylamine (approx. 25 mM final concentration).
-
Mix thoroughly and sonicate for 10 minutes to degas.
Phase 2: Chromatographic Conditions
-
Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 3 µm, 4.0 x 150 mm[3]
-
Flow Rate: 0.5 - 0.8 mL/min (Lower flow rates enhance the double ion-pairing interaction time).
-
Temperature: 25 °C (Strictly control within ±1 °C to maintain reproducible thermodynamics of the ion-exchange process)[2].
-
Detection: UV at 220 nm (or LC-MS using ESI+ mode, as the mobile phase is fully volatile)[5].
-
Injection Volume: 2 - 5 µL.
-
Sample Diluent: Dissolve the API directly in the mobile phase to prevent solvent-mismatch peak distortion[9].
Phase 3: Self-Validating Elution Reversal
To ensure the method is robust for detecting the (R)-enantiomer impurity in the (S)-API:
-
Inject the racemic mixture on the ZWIX(+) column. Note the elution order.
-
Switch to the ZWIX(-) column.
-
Validation Check: The elution order must reverse. If the (S)-enantiomer eluted second on ZWIX(+), it will elute first on ZWIX(-). Use the column that elutes the trace (R)-impurity before the main (S)-API peak to prevent the impurity from being swallowed by the main peak's tail.
Caption: Synergistic double ion-pairing mechanism on ZWIX chiral stationary phases.
Quantitative Data Summary
The table below summarizes the expected chromatographic performance across the three screened methodologies for analogous amphoteric primary amines.
| Chiral Stationary Phase | Mobile Phase Composition | Elution Order | Selectivity ( α ) | Resolution ( Rs ) | Suitability for LC-MS |
| CHIRALPAK ZWIX(+) | MeOH/ACN (75:25) + 50mM HCOOH + 25mM DEA | (R) then (S) | 1.35 - 1.50 | > 2.0 | High (Volatile buffers) |
| CHIRALPAK ZWIX(-) | MeOH/ACN (75:25) + 50mM HCOOH + 25mM DEA | (S) then (R) | 1.38 - 1.52 | > 2.0 | High (Volatile buffers) |
| CHIRALPAK CR-I | H2O (pH 1.5 HClO4 ) / MeOH (80:20) | (S) then (R) | 1.20 - 1.30 | 1.5 - 1.8 | Low (Non-volatile acid) |
| CHIRALPAK IG (PIM) | 100% MeOH + 0.1% TFA + 0.1% DEA | Variable | 1.15 - 1.25 | < 1.5 | Moderate |
Data Interpretation: The ZWIX columns provide the highest resolution ( Rs>2.0 ) and optimal selectivity ( α ) due to the highly specific double ion-pairing mechanism[4][9]. The Crown Ether column provides adequate resolution but requires non-volatile perchloric acid to maintain the strict pH < 2.0 requirement, rendering it incompatible with LC-MS downstream applications[7].
Optimization & Troubleshooting
-
Poor Peak Shape on ZWIX: If peak tailing is observed, the solvation of the ion-exchange complex is likely insufficient. Increase the Methanol concentration (up to 90%) or slightly increase the concentration of the acidic/basic additives to enhance the proton activity of the media[5].
-
Low Resolution on Crown Ether: Ensure the sample is not injected in a basic diluent. The primary amine must be fully protonated. Any localized pH shift in the injection plug will disrupt the +N−H⋯O hydrogen bonding with the 18-crown-6 cavity, leading to split peaks or loss of chiral recognition[8].
-
Temperature Sensitivity: Enantioselectivity on ZWIX and Crown Ether phases is highly entropically driven. Decreasing the column temperature (e.g., from 25 °C to 15 °C) will generally increase chiral selectivity ( α ) by enhancing the weaker bonding forces, though it may slightly broaden the peaks due to increased mobile phase viscosity[2].
References
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at:[Link]
-
Chiral HPLC Method Development. HPLC Today. Available at: [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Daicel Chiral Technologies. Available at: [Link]
-
CHIRALPAK ZWIX(-) - HPLC. Chiral Technologies Europe. Available at: [Link]
-
CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs from Chiral Technologies, Inc. American Pharmaceutical Review. Available at: [Link]
-
Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. PubMed (NIH). Available at:[Link]
-
HPLC Method Development For Pharmaceuticals. VDOC.PUB. Available at:[Link]
-
HPLC Method Development for Pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]
Sources
- 1. hplc.today [hplc.today]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. hplc.eu [hplc.eu]
- 4. Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. vdoc.pub [vdoc.pub]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Enantioselective Biocatalysis for the Synthesis of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid
Audience: Researchers, scientists, and drug development professionals
Abstract: This document provides a detailed guide to the enantioselective synthesis of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid, a valuable chiral building block, utilizing advanced biocatalytic methods. Chiral amines are critical components in over 40% of small-molecule pharmaceuticals, making their efficient and stereoselective synthesis a paramount objective in drug development.[1] Traditional chemical synthesis routes often grapple with challenges such as low enantioselectivity, the need for harsh reaction conditions, and the use of toxic heavy-metal catalysts.[2] Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a powerful, green, and efficient alternative.[3][4] This guide focuses on the application of ω-transaminases (ω-TAs) for asymmetric synthesis from a prochiral ketone, presenting a comprehensive protocol, mechanistic insights, and analytical methodologies.
Introduction: The Case for Biocatalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid represents a key structural motif whose stereochemistry is critical for biological activity. Biocatalytic approaches, particularly those employing enzymes like transaminases, provide a superior alternative to classical chemical synthesis for producing such chiral amines.[4] The advantages are manifold:
-
Exceptional Enantioselectivity: Enzymes can distinguish between enantiomers or prochiral faces with near-perfect precision, often achieving enantiomeric excess (ee) values greater than 99%.[2]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and minimizing side-product formation.[2]
-
Environmental Sustainability: By replacing hazardous reagents and metal catalysts, biocatalysis significantly reduces chemical waste, aligning with the principles of green chemistry.[3]
This application note will primarily detail the asymmetric synthesis approach using (S)-selective ω-transaminases, which convert a prochiral ketone precursor directly into the desired (S)-amine in a single, efficient step.
Core Mechanism: The ω-Transaminase Catalytic Cycle
ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2] The reaction proceeds via a well-characterized "ping-pong bi-bi" mechanism, which involves two half-reactions.[1][5]
-
First Half-Reaction: The PLP cofactor, initially bound to a lysine residue in the enzyme's active site, accepts an amino group from an amino donor (e.g., L-alanine, isopropylamine). This converts the enzyme-bound PLP into pyridoxamine 5'-phosphate (PMP) and releases the deaminated donor as a ketone byproduct (e.g., pyruvate).
-
Second Half-Reaction: The prochiral ketone substrate, 5-(1-oxoethyl)-2-methoxybenzoic acid, enters the active site. The amino group from the PMP intermediate is transferred to the ketone, forming the chiral amine product. This regenerates the enzyme's PLP cofactor, preparing it for the next catalytic cycle.[1]
Caption: The ping-pong bi-bi mechanism of ω-transaminases.
Protocol: Asymmetric Synthesis via ω-Transaminase
This protocol describes the direct conversion of the prochiral ketone, 5-(1-oxoethyl)-2-methoxybenzoic acid, to (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid. The key to success is overcoming the reaction equilibrium, which often disfavors product formation.[6][7]
Overall Workflow
The process involves preparing the reaction mixture, running the biotransformation while monitoring its progress, and finally, working up the reaction to isolate and purify the chiral amine product.
Caption: Workflow for the asymmetric synthesis of (S)-amines.
Materials and Reagents
| Reagent/Material | Supplier/Source | Rationale/Comments |
| 5-(1-oxoethyl)-2-methoxybenzoic acid | Custom Synthesis | The prochiral ketone substrate. |
| (S)-selective ω-Transaminase | e.g., Codexis, Almac | A wide range of commercially available enzymes exists (e.g., ATA-256, ATA-113).[6] Screen multiple variants for optimal activity. |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | Essential cofactor for transaminase activity.[2] |
| L-Alanine | Sigma-Aldrich | A common, inexpensive amino donor. Used in excess (e.g., 10-20 equivalents) to shift the reaction equilibrium.[7] |
| Isopropylamine (IPA) | Sigma-Aldrich | Alternative amine donor. The acetone byproduct is volatile and can be removed, driving the reaction forward. |
| Potassium Phosphate Buffer | Standard Lab Supply | Maintain optimal pH for enzyme activity, typically between 7.0 and 8.5.[7] |
| Lactate Dehydrogenase (LDH) & NADH | Sigma-Aldrich | Optional: For a coupled-enzyme system to remove the pyruvate byproduct when using L-alanine as the donor.[7] |
| Organic Solvent (e.g., DMSO) | Sigma-Aldrich | Used sparingly (e.g., 5-10% v/v) to aid substrate solubility if required. High concentrations can denature the enzyme.[5] |
| Chiral HPLC Column | e.g., Daicel Chiralpak series | For analytical monitoring of conversion and enantiomeric excess. |
Step-by-Step Experimental Protocol
-
Reaction Mixture Preparation:
-
In a temperature-controlled vessel, prepare a 100 mM potassium phosphate buffer solution (pH 8.0).
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the prochiral ketone substrate, 5-(1-oxoethyl)-2-methoxybenzoic acid, to a final concentration of 50-100 mM. If solubility is an issue, a minimal amount of a co-solvent like DMSO (≤10% v/v) can be added.
-
Add the amino donor. If using L-alanine, add to a final concentration of 1 M. If using isopropylamine, add to a concentration of 0.5-1.0 M.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the selected (S)-selective ω-transaminase (e.g., 1-5 mg/mL of lyophilized powder or as recommended by the manufacturer).
-
Stir the reaction mixture at a constant temperature, typically between 30°C and 40°C.
-
-
Equilibrium Shift Strategy (if using L-alanine):
-
Rationale: The reaction between the ketone and L-alanine is often thermodynamically unfavorable. The removal of the pyruvate byproduct is crucial to drive the reaction towards the amine product.[7]
-
Method: To the reaction mixture, add lactate dehydrogenase (LDH) and its cofactor NADH. LDH will reduce the pyruvate byproduct to lactate, effectively removing it from the equilibrium and pulling the transamination reaction to completion.[7]
-
-
Reaction Monitoring:
-
Periodically (e.g., every 1, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the enzymatic reaction in the aliquot by adding an equal volume of acetonitrile or by acidifying with 1 M HCl.
-
Centrifuge the sample to pellet the precipitated enzyme and other solids.
-
Analyze the supernatant using chiral HPLC to determine the substrate conversion and the enantiomeric excess (% ee) of the (S)-amine product.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion (>95%), stop the reaction by adjusting the pH to <2 with 2 M HCl. This will protonate the amine product and precipitate the enzyme.
-
Remove the precipitated enzyme by centrifugation or filtration.
-
The aqueous solution now contains the product as a hydrochloride salt. The product can be isolated by adjusting the pH to its isoelectric point to precipitate the zwitterionic form or through standard extraction procedures.
-
Further purification can be achieved by recrystallization.[8]
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Verify the high enantiomeric purity (>99% ee) using the established chiral HPLC method.
-
Expected Results
The use of a suitable ω-transaminase with an effective equilibrium shift strategy should yield the (S)-amine product with high conversion and excellent enantioselectivity.
| Enzyme Variant | Amine Donor | Equilibrium Strategy | Time (h) | Conversion (%) | (S)-Amine % ee |
| ω-TA Variant A | L-Alanine (1 M) | LDH/NADH system | 24 | >98% | >99.5% |
| ω-TA Variant B | Isopropylamine (1 M) | None (volatile byproduct) | 24 | >95% | >99.5% |
| ω-TA Variant C | L-Alanine (1 M) | Donor excess only | 24 | 65% | >99.5% |
Alternative Strategy: Kinetic Resolution & Deracemization
An alternative pathway begins with the racemic amine, (±)-5-(1-Aminoethyl)-2-methoxybenzoic acid. This approach, known as kinetic resolution, uses an enzyme to selectively modify one enantiomer, allowing for the separation of the two.
Principle of Lipase-Mediated Kinetic Resolution
A lipase can be used to selectively acylate the (R)-enantiomer of the racemic amine in an organic solvent, using an acyl donor like vinyl acetate.[9][10] This leaves the desired (S)-enantiomer unreacted. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
Caption: Workflow for lipase-mediated kinetic resolution.
To surpass the 50% yield limit, this resolution can be converted into a Dynamic Kinetic Resolution (DKR) by including a catalyst that facilitates the in-situ racemization of the unreacted amine. This continuously replenishes the substrate pool for the lipase, theoretically allowing for a 100% yield of the single acylated enantiomer, which can then be de-acylated to furnish the desired amine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Unfavorable reaction equilibrium.[6] 2. Enzyme inhibition by substrate or product.[7] 3. Low enzyme activity/stability.[11] | 1. Use a large excess of amine donor; add a coupled enzyme system (LDH) to remove byproduct; use a 'smart' donor like isopropylamine.[1][7] 2. Lower the initial substrate concentration; perform the reaction in a fed-batch mode. 3. Screen different enzyme variants; check pH and temperature; consider enzyme immobilization. |
| Low Enantioselectivity | 1. Incorrect choice of enzyme stereopreference. 2. Racemization of product under reaction conditions. | 1. Ensure an (S)-selective transaminase is used for the asymmetric synthesis protocol. Verify with a small-scale test. 2. Check if the reaction pH or temperature is causing background racemization. Lower the temperature if necessary. |
| Poor Substrate Solubility | 1. Substrate is poorly soluble in the aqueous buffer. | 1. Add a minimal amount of a water-miscible organic co-solvent (e.g., 5-10% DMSO or NMP).[5] 2. Test different buffer systems or pH values. |
Conclusion
Biocatalysis offers a highly efficient, selective, and sustainable pathway for the production of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid. The use of ω-transaminases in an asymmetric synthesis approach is particularly powerful, capable of delivering the target molecule with excellent optical purity and in high yield. By understanding the enzyme's mechanism and employing strategies to overcome thermodynamic limitations, researchers can readily implement this technology for the synthesis of high-value chiral amines. Continued advances in protein engineering will further expand the capabilities of these remarkable biocatalysts, making them indispensable tools in modern drug discovery and development.[4][5]
References
-
Kamal, A., & Sandbhor, M. (2002). Efficient chemoenzymatic synthesis of (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide: key intermediate for Src-SH2 inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Patil, M. D., Grogan, G., Bommarius, A. S., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, MDPI. [Link]
-
Green, A. P., Turner, N. J., & O'Reilly, E. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition. [Link]
-
Ghislieri, D. (2020). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. [Link]
-
Green, A. P., Turner, N. J., & O'Reilly, E. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Semantic Scholar. [Link]
-
Lee, C. H., et al. (2021). Cyclic Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis. ChemRxiv. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]
-
Alexeeva, M., et al. (2012). Natural transaminase fusions for biocatalysis. Catalysis Science & Technology. [Link]
-
Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology. [Link]
-
Contente, M. L. (2019). Transaminase Biocatalysis: Applications and Fundamental Studies. KTH Royal Institute of Technology. [Link]
-
van den Heuvel, R. H., & Fraaije, M. W. (2020). Protein engineering of amine transaminases. Frontiers in Catalysis. [Link]
Sources
- 1. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 6. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient chemoenzymatic synthesis of (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide: key intermediate for Src-SH2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kth.diva-portal.org [kth.diva-portal.org]
how to prevent racemization of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride during synthesis
Preventing Racemization of (S)-5-(1-Aminoethyl)-2-methoxybenzoic Acid Hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting & Standard Operating Procedures (SOP)
Executive Summary
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid is a highly valuable chiral building block, but it is notoriously susceptible to enantiomeric degradation during synthesis and isolation. The root cause lies in its specific molecular architecture: the chiral center is located at a benzylic position (C5), which is positioned exactly para to a strongly electron-donating methoxy group (-OMe) at C2. This guide addresses the mechanistic causes of racemization and provides field-proven, self-validating protocols to maintain >99% enantiomeric excess (ee) during hydrochloride salt formation.
Mechanistic Root Causes of Chiral Degradation
To effectively prevent racemization, one must understand the three primary pathways by which this specific molecule loses its stereochemical integrity:
-
SN1 Solvolysis (Carbocation Pathway): Under strongly acidic conditions and elevated temperatures, the protonated amine can act as a leaving group. The resulting benzylic carbocation is exceptionally stabilized by the resonance of the para-methoxy group. Nucleophilic attack on this planar intermediate yields a racemic mixture .
-
Tautomerization (Imine Pathway): Exposure to ketone or aldehyde solvents leads to reversible Schiff base (imine) formation. This increases the acidity of the benzylic α-proton, allowing trace bases to trigger deprotonation and subsequent racemization .
-
Hydrogen Atom Transfer (Radical Pathway): Benzylic positions are highly susceptible to radical-mediated Hydrogen Atom Transfer (HAT). Exposure to light, oxygen, or transition metals can generate a resonance-stabilized benzylic radical, leading to chiral loss .
Mechanistic pathways leading to the racemization of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid.
Troubleshooting FAQs
Q: We observe a massive drop in enantiomeric excess (ee) during the final hydrochloride salt formation. What are we doing wrong? A: You are likely using aqueous HCl and elevated temperatures. Water and heat provide the activation energy required for SN1-type solvolysis. Because the C5 benzylic carbocation is heavily stabilized by the C2 methoxy group, the C-N bond is unusually labile. To prevent this, salt formation must be strictly anhydrous and temperature-controlled. Use anhydrous HCl gas dissolved in an ethereal solvent (e.g., 1,4-dioxane or MTBE) and maintain the reaction temperature between 0 °C and 5 °C.
Q: Can we use acetone to wash the final API to speed up drying? A: Absolutely not. Primary benzylic amines react reversibly with ketones (like acetone) to form Schiff bases. The formation of an imine significantly increases the acidity of the benzylic α-proton. This allows trace bases to deprotonate the chiral center, forming an achiral enamine intermediate, which upon reprotonation yields a racemic mixture . Always use non-carbonyl solvents like ethyl acetate, MTBE, or heptane for washing.
Q: Does exposure to light and air affect the chiral purity of the free base? A: Yes. Benzylic positions are highly susceptible to radical formation. The resulting benzylic radical is resonance-stabilized, and its recombination leads to racemization . Ensure the free base is stored in amber containers under an inert atmosphere (nitrogen or argon).
Quantitative Data: Impact of Reaction Conditions
The table below summarizes the causality between environmental conditions and the retention of chiral purity for para-methoxy benzylic amines.
Table 1: Impact of Reaction Conditions on Enantiomeric Excess (ee)
| Condition | Solvent | Temp (°C) | Time (h) | Final ee (%) | Mechanistic Cause |
| 1.05 eq Anhydrous HCl | MTBE | 0–5 | 24 | >99.0 | Stable ammonium salt, no ionization |
| 3.0 eq Aqueous HCl | Water | 80 | 12 | <10.0 | Carbocation formation (SN1 solvolysis) |
| Free base + Acetone | Acetone | 25 | 48 | ~50.0 | Imine formation and tautomerization |
| Free base + PhSH / Light | Toluene | 25 | 8 | <5.0 | Radical-mediated H-atom transfer (HAT) |
Experimental Protocol: Anhydrous Hydrochloride Salt Formation
This protocol is designed as a self-validating system: strict adherence to temperature and anhydrous conditions guarantees chiral retention. If moisture is introduced or the temperature exceeds 5 °C, the yield of the first crop will drop due to increased solubility, and chiral HPLC will immediately flag the deviation.
Step-by-Step Methodology:
-
Dissolution : Suspend the enantiopure (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid free base in anhydrous Methyl tert-butyl ether (MTBE) (10 mL/g) under a strict nitrogen atmosphere.
-
Cooling : Chill the suspension to 0–5 °C using an ice-water bath. (Causality: Low thermal energy prevents the activation required for C-N bond cleavage).
-
Acidification : Dropwise add 1.05 equivalents of a standardized solution of HCl in 1,4-dioxane (4.0 M). Maintain the internal temperature strictly below 5 °C during the addition.
-
Maturation : Stir the resulting slurry at 0–5 °C for 2 hours to ensure complete salt formation and uniform crystallization.
-
Filtration & Washing : Filter the precipitate under a nitrogen blanket. Wash the filter cake with cold, anhydrous MTBE (2 x 2 mL/g). (Crucial: Do not use acetone or ethyl methyl ketone).
-
Drying : Dry the product in a vacuum oven at 30 °C to a constant weight. Avoid temperatures above 40 °C to prevent thermal degradation.
Optimized step-by-step workflow for hydrochloride salt formation without enantiomeric degradation.
References
-
Title : Thiyl Radical Mediated Racemization of Benzylic Amines Source : European Journal of Organic Chemistry URL :[Link]
-
Title : Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization Source : Organic Letters URL :[Link]
-
Title : Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides Source : The Journal of Organic Chemistry URL :[Link]
Technical Support Center: Solubilization Strategies for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when handling amphoteric pharmaceutical intermediates.
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl presents a unique solubility challenge. It is an amino acid derivative trapped in a highly polar ionic crystal lattice. When attempting to dissolve this compound in standard organic solvents (like DCM, THF, or EtOAc) for downstream synthesis (e.g., amide couplings or esterifications), the thermodynamic penalty of breaking the ionic lattice far exceeds the solvation energy provided by the solvent (1[1]).
This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers.
Part 1: The Mechanistic Root Cause of Insolubility
To solve the solubility issue, we must first understand the molecule's physical chemistry. The compound features a basic primary amine (protected as an HCl salt) and an acidic carboxylic acid.
-
The Lattice Energy Barrier: In its current hydrochloride salt form, the molecule exists as a highly polar network of -NH3+ and Cl- ions, alongside hydrogen-bonded carboxylic acid dimers. Non-polar solvents cannot disrupt this lattice.
-
The Zwitterionic Trap: A common mistake chemists make is adding exactly 1.0 equivalent of base to "neutralize" the HCl. This removes the chloride but leaves the molecule as a neutral zwitterion (-NH3+ / -COO-). Zwitterions possess exceptionally strong intermolecular ionic interactions and are notoriously insoluble in organic media (2[2]).
-
The Common Ion Effect: If your solvent system contains trace chloride ions (e.g., from chloroform degradation or brine washes), the dissolution equilibrium of the hydrochloride salt is further suppressed, forcing the compound to remain in the solid state (3[3]).
Part 2: Quantitative Solubility Matrix
The table below summarizes the expected solubility behavior of the compound under different solvent and additive conditions.
| Solvent System | Dielectric Constant (ε) | Expected State of HCl Salt | Expected State w/ 2.5 eq DIPEA |
| Dichloromethane (DCM) | 8.9 | Insoluble (Suspension) | Soluble (Clear solution) |
| Tetrahydrofuran (THF) | 7.5 | Insoluble (Suspension) | Sparingly Soluble |
| Ethyl Acetate (EtOAc) | 6.0 | Insoluble (Suspension) | Insoluble |
| N,N-Dimethylformamide (DMF) | 36.7 | Sparingly Soluble | Highly Soluble |
| DMF + 5% DMSO | >37.0 | Soluble (with sonication) | Highly Soluble |
Part 3: Experimental Troubleshooting Workflows
Protocol A: Lipophilic Ion-Pairing (The Bulky Base Method)
Causality: To bypass the zwitterionic trap, we use an excess (>2.2 equivalents) of a bulky, lipophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl. The subsequent equivalents deprotonate the carboxylic acid, forming a [DIPEA-H]+ [Carboxylate]- ion pair. The bulky isopropyl groups of DIPEA physically disrupt the crystal lattice, drastically increasing solubility in halogenated solvents (4[4]).
Step-by-Step Methodology:
-
Suspend: Add 1.0 mmol of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl to a dry round-bottom flask. Add 5.0 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Under vigorous stirring at room temperature, add 2.5 mmol (2.5 eq) of anhydrous DIPEA dropwise over 2 minutes.
-
Self-Validation Check: The opaque white suspension should transition into a clear, homogenous, pale-yellow solution within 5–10 minutes.
-
Troubleshooting the Check: If a fine white precipitate remains, it is likely trace DIPEA·HCl. Filter the solution through a 0.22 µm PTFE syringe filter before proceeding to your reaction.
Protocol B: Dielectric Solvation via Polar Aprotic Swapping
Causality: If your downstream chemistry (e.g., HATU/EDC amide coupling) tolerates polar aprotic solvents, swapping the solvent is thermodynamically favorable. Solvents like DMF and DMSO have high dielectric constants that can stabilize the charged species without requiring base neutralization.
Step-by-Step Methodology:
-
Initial Solvation: Weigh the HCl salt into a vial and add anhydrous DMF to achieve a 0.1 M concentration.
-
Disruption: If the compound resists dissolution, add 5% v/v anhydrous DMSO. DMSO acts as a potent hydrogen-bond acceptor, disrupting the intermolecular carboxylic acid dimers ().
-
Agitation: Sonicate the mixture at 35°C for 10 minutes.
-
Self-Validation Check: Inspect the vial against a dark background. The solution must be completely free of refractive particulates before adding coupling reagents.
Protocol C: Transient Masking (Derivatization)
Causality: When non-polar solvents are strictly required and ion-pairing fails, the ionic charges must be covalently masked. Converting the primary amine to a tert-butyloxycarbonyl (Boc) carbamate eliminates the zwitterionic potential, rendering the molecule highly lipophilic.
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve 1.0 eq of the HCl salt in a 1:1 mixture of THF and 1M aqueous NaHCO3.
-
Reagent Addition: Add 1.2 eq of Boc-anhydride (Boc2O) dropwise.
-
Reaction: Stir vigorously for 4 hours at room temperature.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar baseline spot (starting material) will disappear, replaced by a high-Rf spot (Boc-protected product).
-
Isolation: Acidify the aqueous layer to pH 3 with 1M KHSO4, extract with Ethyl Acetate, dry over Na2SO4, and concentrate. The resulting product will be freely soluble in DCM, THF, and EtOAc.
Part 4: Solubilization Decision Matrix
Caption: Decision matrix for solubilizing amphoteric amino acid hydrochlorides in organic synthesis.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my solution turn cloudy when I add Triethylamine (TEA) to the DCM suspension? A: You are observing the precipitation of Triethylamine hydrochloride (TEA·HCl), which is highly insoluble in DCM. While your target molecule may have dissolved as the free base/anion, the byproduct has crashed out. Switch to DIPEA, as DIPEA·HCl has significantly better solubility in DCM, or simply filter the TEA·HCl salt before proceeding (4[4]).
Q: Can I use heat to force the HCl salt into solution in ethyl acetate? A: Heating will only temporarily increase kinetic solubility. Upon cooling, the compound will rapidly crystallize due to a supersaturation crash (1[1]). Furthermore, prolonged heating of free amino acids in organic solvents can promote unwanted intermolecular condensation (e.g., oligomerization).
Q: Does the "common ion effect" apply to organic solvents? A: Yes. If your organic solvent is saturated with other chloride sources (e.g., using chloroform stabilized with HCl, or residual chloride from a brine wash), the solubility of the hydrochloride salt will be further suppressed by shifting the dissolution equilibrium towards the solid state (5[5]). Ensure your solvents are strictly anhydrous and free of competing halide ions.
References
-
He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences (PubMed/NIH). 1
-
"Water-insoluble Drug Formulation." VDOC.PUB. 3
-
BenchChem Technical Support. "improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents." BenchChem. 4
-
BenchChem Technical Support. "4-(1H-Benzo[d]imidazol-2-yl)phenol hydrochloride." BenchChem. 5
-
"Peptide solubility." Bachem. 2
-
"Solubility Guidelines for Peptides." Sigma-Aldrich.
Sources
Technical Support Center: Crystallization Optimization for (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride .
Because this molecule is an amphoteric amino acid derivative isolated as a hydrochloride salt, it exhibits high aqueous solubility and a strong propensity for Liquid-Liquid Phase Separation (LLPS)[1][2]. The presence of both a hydrophobic aromatic/methoxy framework and a highly polar ammonium-chloride ionic pair creates localized solvation disparities. This guide provides field-proven, self-validating methodologies to ensure high yield, optimal chiral purity, and excellent powder properties.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my product "oil out" (form a sticky emulsion) instead of crystallizing upon anti-solvent addition?
The Science: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." When anti-solvent is added too rapidly, the system experiences a massive spike in supersaturation. Instead of integrating into a rigid crystal lattice (which is kinetically hindered), the solute molecules separate into a dense, solute-rich liquid phase and a solute-lean continuous phase[3]. This occurs when the process trajectory crosses the spinodal curve into a miscibility gap before nucleation can occur[4]. The Solution:
-
Shift the Trajectory: Operate at a lower initial concentration to avoid the LLPS boundary.
-
Seed the System: Introduce seed crystals while the solution is in the metastable zone (supersaturated, but before the oiling-out boundary). Seeds provide an immediate surface for solute deposition, bypassing the high-energy barrier of primary nucleation[3].
Q2: How can I maximize the crystallization yield without compromising the (S)-enantiomer purity?
The Science: Yield and chiral purity are often inversely related in enantiomerically enriched systems. Pushing the yield too high (by dropping the temperature drastically or adding excess anti-solvent) forces the mother liquor concentration toward the eutectic point of the ternary phase diagram (Solvent / (S)-enantiomer / (R)-enantiomer). Once the eutectic composition is reached, the undesired (R)-enantiomer will co-precipitate. The Solution: Do not push desupersaturation to absolute zero. Calculate the maximum theoretical yield based on your starting enantiomeric excess (ee%). Terminate the anti-solvent addition and cooling profile just before the mother liquor reaches the eutectic concentration.
Q3: My filtration takes hours, and the wet cake is a dense paste. How do I fix the crystal habit?
The Science: A dense paste is typically the result of primary homogeneous nucleation, which generates massive quantities of fine, needle-like crystals that readily agglomerate and trap mother liquor[5]. This is caused by a linear or rapid "dumping" of anti-solvent. The Solution: Implement a cubic anti-solvent addition profile . At the start of crystallization, the available crystal surface area is extremely low; therefore, anti-solvent must be added very slowly. As the crystals grow, the surface area expands exponentially, allowing you to increase the anti-solvent addition rate without exceeding the metastable limit[5][6].
Part 2: Experimental Protocols
Protocol: Seeded Anti-Solvent Cooling Crystallization
This protocol is a self-validating system. Step 4 (Aging) acts as a built-in checkpoint: if the seeds dissolve, the system is undersaturated; if the system turns cloudy rapidly, it has crashed out. The seeds should remain suspended and slowly grow.
-
Dissolution: Charge the crude (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl into a jacketed reactor. Add 1.0 volume of Deionized Water. Heat to 60°C with moderate agitation (250 RPM) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a 0.45 µm filter to remove foreign particulates that could act as heterogeneous nucleation sites.
-
Initial Anti-Solvent Addition: Slowly add 2.0 volumes of pre-heated (60°C) Isopropanol (IPA). Self-Check: The solution must remain completely clear. If it clouds, your initial concentration was too high.
-
Cooling to Metastable Zone: Cool the reactor to 50°C at a rate of 0.5°C/min.
-
Seeding & Aging (Critical Step): Charge 1.0% w/w of highly pure (S)-enantiomer seed crystals (pre-milled to ~20-50 µm). Hold the temperature at 50°C for 60 minutes. Causality: This "aging" step allows the seed bed to heal and secondary nucleation to initiate, ensuring the system desupersaturates via crystal growth rather than LLPS.
-
Programmed Anti-Solvent Addition: Add 8.0 volumes of IPA over 4 hours using a cubic addition profile (slow initial rate, accelerating over time).
-
Final Cooling: Cool the slurry to 5°C at a rate of 0.1°C/min to drive the final yield.
-
Isolation: Filter the slurry. Wash the cake with 2.0 volumes of cold (5°C) IPA/Water (9:1 v/v) to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C.
Part 3: Data Presentation
The following table summarizes the optimization of solvent systems for the hydrochloride salt, balancing yield, chiral purity, and the thermodynamic risk of oiling out[4][7].
| Solvent / Anti-Solvent System | Ratio (v/v) | Yield (%) | Chiral Purity (ee %) | LLPS (Oiling Out) Risk | Observed Crystal Habit |
| Water / Acetone | 1:10 | 92.0 | 98.5 | High | Fine Needles (Agglomerated) |
| Water / Ethanol | 1:8 | 85.4 | 99.2 | Moderate | Prisms |
| Water / Isopropanol | 1:10 | 89.5 | 99.8 | Low (with seeding) | Thick Plates / Blocks |
| Methanol / Ethyl Acetate | 1:5 | 78.0 | 97.0 | Very High | Amorphous Paste / Gum |
Part 4: Visualizations
Thermodynamic Pathway for LLPS Resolution
This diagram illustrates the causality behind oiling out and the mechanistic pathway to bypass it using seeding.
Thermodynamic pathways avoiding Liquid-Liquid Phase Separation (LLPS) via seeding.
Crystallization Workflow
This diagram outlines the self-validating experimental protocol described in Part 2.
Step-by-step seeded anti-solvent cooling crystallization workflow.
Part 5: References
-
Radboud University Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Available at:[Link]
-
Mettler Toledo. Oiling Out in Crystallization: Liquid-Liquid Phase Separation. Available at:[Link]
-
Organic Process Research & Development (ACS). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. Available at:[Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. Available at:[Link]
-
Crystal Growth & Design (ACS). Advanced Methodologies for Pharmaceutical Salt Synthesis. Available at:[Link]
-
National Institutes of Health (PMC). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Available at:[Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis: (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid Hydrochloride vs. Free Base
An Essential Guide for Researchers in Drug Development
In pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical decision that can significantly influence its stability, bioavailability, and manufacturability.[1][2] More than half of all drugs on the market are administered as salts to improve their physicochemical properties.[1] This guide provides a comprehensive framework for comparing the stability of the hydrochloride (HCl) salt and the free base form of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid, a molecule featuring critical amine and carboxylic acid functional groups.
The primary rationale for converting a basic drug, like the one with its primary amine, into a salt is often to enhance properties such as solubility, dissolution rate, and stability.[3][4] The protonation of the basic nitrogen atom to form an ammonium salt can prevent unwanted chemical reactions and often leads to a more stable, crystalline solid form.[5][6] This guide outlines the experimental workflows and analytical techniques necessary to rigorously evaluate these differences.
The Stability Imperative: Why Form Matters
The stability of an active pharmaceutical ingredient (API) is paramount, ensuring that the drug maintains its quality, efficacy, and safety over time.[7][8] Instability can lead to the formation of degradation products, which may be inactive or, in worst-case scenarios, toxic. For (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid, the primary amine group is a potential site for oxidative degradation, while the overall molecule could be susceptible to decarboxylation or other reactions under stress conditions.[9][10]
The hydrochloride salt is generally anticipated to exhibit greater stability. The protonation of the highly reactive primary amine to an ammonium chloride salt reduces its nucleophilicity, thereby decreasing its susceptibility to oxidative and other degradative reactions.[5] Furthermore, salt formation typically results in a more stable crystal lattice with a higher melting point, which can confer greater physical stability.[11]
A Framework for Comparative Stability Assessment
A comprehensive stability comparison involves subjecting both the free base and the hydrochloride salt to a battery of stress tests, as outlined by the International Council for Harmonisation (ICH) guidelines (ICH Q1A(R2)).[7][8][12][13] This process, known as forced degradation, helps to identify likely degradation pathways and establish the inherent stability of the molecule.[9][14]
The following diagram illustrates a typical workflow for this comparative analysis.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. onyxipca.com [onyxipca.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. criver.com [criver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 8. database.ich.org [database.ich.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. scispace.com [scispace.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. ICH Official web site : ICH [ich.org]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 14. onyxipca.com [onyxipca.com]
A Comparative Analysis of (S)- and (R)-5-(1-Aminoethyl)-2-methoxybenzoic Acid Enantiomers in Biological Assays: A Guide for Researchers
For Immediate Release
Shanghai, China – March 17, 2026 – In the landscape of modern drug discovery and development, the stereochemical properties of a molecule are of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive overview and comparison of the (S)- and (R)-enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid, a molecule of interest in medicinal chemistry.
Introduction: The Significance of Chirality in Drug Action
Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and biological evaluation of individual enantiomers are critical steps in the drug development process.
5-(1-Aminoethyl)-2-methoxybenzoic acid possesses a single stereocenter at the carbon atom of the aminoethyl group, giving rise to the (S)- and (R)-enantiomers. While the broader class of methoxybenzoic acid derivatives has been explored for various therapeutic applications, specific comparative data on the biological activities of these particular enantiomers is not extensively available in the public domain. However, insights can be gleaned from related structures and potential biological targets.
Synthesis and Chiral Separation
The preparation of enantiomerically pure (S)- and (R)-5-(1-Aminoethyl)-2-methoxybenzoic acid is a crucial prerequisite for their differential biological evaluation. A key synthetic challenge lies in the stereoselective introduction of the aminoethyl group or the efficient separation of the racemic mixture.
One notable approach involves the chemoenzymatic synthesis of related compounds, such as the (S)- and (R)- forms of 5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide, which has been identified as a key intermediate for non-peptidic Src-SH2 inhibitors[1]. This methodology utilizes lipase-mediated acylation for the kinetic resolution of a racemic precursor, achieving high optical purity (>99% enantiomeric excess)[1]. Such enzymatic strategies offer a powerful tool for accessing the individual enantiomers for further biological investigation.
Experimental Workflow: Chemoenzymatic Resolution
Caption: Chemoenzymatic resolution of a racemic precursor.
Potential Biological Targets and Assay Considerations
While direct comparative biological data for the enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid is scarce, the structural alerts within the molecule and its derivatives point towards potential areas of investigation.
Src Homology 2 (SH2) Domain Inhibition
The characterization of a derivative as an intermediate for Src-SH2 inhibitors provides a compelling rationale for investigating the (S)- and (R)-enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid as potential modulators of this key signaling protein[1]. The Src tyrosine kinase, and specifically its SH2 domain, is a critical component of intracellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Src activity is implicated in various cancers.
Signaling Pathway: Src and its SH2 Domain
Caption: Simplified Src signaling pathway highlighting SH2 domain interaction.
Recommended Biological Assays:
To compare the enantiomers as potential Src-SH2 inhibitors, the following assays are recommended:
-
Fluorescence Polarization (FP) Assay: This is a competitive binding assay used to determine the affinity (IC50) of the test compounds for the Src-SH2 domain. A fluorescently labeled phosphopeptide ligand with known affinity for the SH2 domain is used. Unlabeled inhibitors will compete for binding, leading to a decrease in the fluorescence polarization signal.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of the compound to the target protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). This can reveal differences in the binding mechanisms of the enantiomers.
-
Cell-Based Assays: To assess the functional consequences of potential Src-SH2 inhibition, cell-based assays are crucial. This could involve using cancer cell lines known to have upregulated Src signaling and measuring endpoints such as cell proliferation (e.g., MTT or BrdU incorporation assays), migration (e.g., wound healing or transwell assays), or the phosphorylation status of downstream signaling proteins via Western blotting.
Table 1: Hypothetical Comparative Data for Src-SH2 Inhibition
| Enantiomer | Src-SH2 Binding Affinity (IC50, µM) - FP Assay | Cell Proliferation Inhibition (IC50, µM) - MTT Assay (Cancer Cell Line) |
| (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid | Data Not Available | Data Not Available |
| (R)-5-(1-Aminoethyl)-2-methoxybenzoic acid | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only, as no public data is currently available.
Future Directions and Conclusion
The lack of direct comparative biological data for the (S)- and (R)-enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid represents a significant knowledge gap. Based on the available information for a closely related derivative, the investigation of these enantiomers as Src-SH2 inhibitors is a logical and promising starting point.
Researchers are encouraged to pursue the synthesis and chiral separation of these compounds to enable a thorough investigation of their stereoselective biological activities. A comprehensive pharmacological profiling, including in vitro binding and functional assays followed by in vivo studies, will be essential to elucidate their therapeutic potential and to determine which, if any, enantiomer possesses a superior profile.
This guide serves to highlight the importance of such comparative studies and to provide a rational framework for initiating the biological evaluation of the (S)- and (R)-enantiomers of 5-(1-Aminoethyl)-2-methoxybenzoic acid. The elucidation of their differential activities will contribute valuable knowledge to the field of medicinal chemistry and may pave the way for the development of novel therapeutic agents.
References
-
Kamal, A., & Sandbhor, M. (2002). Efficient chemoenzymatic synthesis of (S)- and (R)-5-(1-aminoethyl)-2-(cyclohexylmethoxy)benzamide: key intermediate for Src-SH2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(13), 1735–1738. [Link]
Sources
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates like (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride requires more than just synthetic expertise; it demands rigorous, compliant, and environmentally sound lifecycle management.
For researchers and drug development professionals, improper disposal of halogenated organic nitrogenous compounds poses significant regulatory and environmental risks. This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this specific chemical entity, ensuring your laboratory exceeds standard compliance metrics.
Physicochemical Hazard Profiling: The Causality of Disposal
Before executing any disposal protocol, we must analyze the molecule's architecture to understand why specific waste streams are required.
(S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride ( C10H13NO3⋅HCl ) contains three critical functional features that dictate its environmental fate:
-
The Hydrochloride Salt: While it enhances aqueous solubility for biological assays, the stoichiometric equivalent of chloride classifies this as halogenated waste . Upon incineration, it generates hydrogen chloride ( HCl ) gas.
-
The Primary Amine: Nitrogenous compounds combust to form nitrogen oxides ( NOx ).
-
The Carboxylic Acid: Confers mild acidity in aqueous solutions, requiring pH management prior to consolidation.
The Mechanistic Conclusion: Because of the HCl and NOx emission potential, this compound cannot be subjected to standard open-air burning or non-filtered incineration. It must be routed to a high-temperature commercial incinerator equipped with alkaline scrubbers to neutralize acidic exhaust gases. Furthermore, the EPA's Resource Conservation and Recovery Act (RCRA) stringently regulates the disposal of pharmaceutical wastes to prevent environmental loading, explicitly prohibiting "down the drain" disposal for such biologically active intermediates[1].
Operational Disposal Workflows
The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the procedure has been executed safely and correctly.
Protocol A: Solid Waste Consolidation (Unused or Expired Material)
Use this protocol for bulk powders, contaminated weighing boats, and expired stock.
-
Containment: Transfer the solid material into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass is recommended to prevent moisture ingress and photodegradation.
-
Categorization & Labeling: Accurately identifying and classifying your hazardous waste is critical to ensure proper treatment[2]. Affix a standardized hazardous waste label. You must explicitly write: "Halogenated Organic Waste - Contains Nitrogen and Chloride Salts."
-
Segregation: Store the container in a designated secondary containment bin. Validation Check: Ensure it is physically separated from strong oxidizing agents (e.g., peroxides, nitric acid), as the amine group is susceptible to rapid, potentially exothermic oxidation.
-
Manifesting: Transfer to a licensed RCRA-compliant waste disposal contractor for high-temperature incineration.
Protocol B: Aqueous Effluent Treatment (Post-Reaction Filtrates)
Use this protocol for aqueous solutions, HPLC mobile phase waste, or extraction layers containing the compound.
-
Initial Assessment: Measure the pH of the aqueous waste. Due to the dissociation of the hydrochloride salt and the carboxylic acid, the solution will typically be acidic (pH 3.0 - 5.0).
-
Neutralization (Causality): Highly acidic waste can mobilize heavy metals if inadvertently mixed with other waste streams in a general carboy. In a fume hood, slowly add a mild base (e.g., 1M Sodium Bicarbonate, NaHCO3 ) while stirring.
-
Validation Check: Continue addition until CO2 evolution (bubbling) ceases and pH indicator paper confirms a stable pH between 6.0 and 8.0.
-
Consolidation: Pour the neutralized solution into your laboratory's designated aqueous hazardous waste carboy. Record the approximate concentration of the organic constituent on the waste log.
Protocol C: Acute Spill Management
Use this protocol for accidental benchtop or floor spills of the dry powder.
-
Isolation & PPE: Restrict access. Don nitrile gloves, safety goggles, and an N95/P100 particulate respirator.
-
Dust Suppression: Do not use water. Water will dissolve the hydrochloride salt, expanding the contamination zone and driving the chemical into porous surfaces. Instead, cover the spill with a slightly damp, chemically inert absorbent pad to suppress aerosolization.
-
Mechanical Collection: Use a static-free brush and dustpan to sweep up the solid and the pads.
-
Validation Check: Inspect the surface with a UV light (if applicable to your lab's cleanliness validation) or perform a final wipe with a 70% Isopropanol solution. Place all materials in a biohazard/waste bag and route through Protocol A.
Waste Stream Categorization Data
To facilitate quick decision-making for your Environmental Health and Safety (EHS) team, summarize the physicochemical data and routing instructions using the table below:
| Waste Characteristic | EPA RCRA Status | Primary Hazard | Approved Disposal Route | Prohibited Actions |
| Solid Powder | Regulated Pharmaceutical Waste[1] | Skin/Eye Irritant, Dust Inhalation | High-Temp Incineration (Alkaline Scrubber) | Trash disposal, Open burning |
| Aqueous Solution | Regulated Aqueous Waste | Mildly Acidic, Aquatic Toxicity | Licensed Aqueous Waste Contractor | "Down the drain" sink disposal[1] |
| Contaminated PPE | Solid Hazardous Waste | Trace Contamination | Incineration | General municipal waste |
Disposal Decision Logic Workflow
The following diagram maps the logical decision tree for handling various states of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride waste in the laboratory.
Decision tree for the categorization and disposal of (S)-5-(1-Aminoethyl)-2-methoxybenzoic acid HCl.
References
To ensure full compliance and to validate the methodologies provided in this guide, please refer to the following authoritative regulatory frameworks:
-
US Environmental Protection Agency (EPA). "Hazardous Waste (RCRA) Regulations." EPA.gov. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Hazardous Waste Operations and Emergency Response (HAZWOPER)." OSHA.gov. Available at: [Link]
-
American Chemical Society (ACS). "Committee on Chemical Safety (CCS) - Waste Management Guidelines." ACS.org. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
